molecular formula C19H28Cl2N4O2 B560638 Tinostamustine CAS No. 1236199-60-2

Tinostamustine

Numéro de catalogue: B560638
Numéro CAS: 1236199-60-2
Poids moléculaire: 415.4 g/mol
Clé InChI: GISXTRIGVCKQBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tinostamustine, also known as EDO-S101, is a novel compound that combines the properties of an alkylating agent and a histone deacetylase inhibitor. This dual-action molecule is designed to enhance drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells. This compound has shown promise in preclinical and clinical studies for its potential to treat various types of cancer, including glioblastoma and multiple myeloma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tinostamustine is synthesized by combining the DNA-damaging effects of bendamustine with the histone deacetylase inhibitory properties of vorinostat. The synthesis involves multiple steps, including the formation of a benzodiazepine ring and the attachment of alkylating and deacetylase inhibitory groups .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tinostamustine undergoes various chemical reactions, primarily involving its alkylating and deacetylase inhibitory functions. These reactions include:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Tinostamustine has a wide range of scientific research applications, including:

Mécanisme D'action

Tinostamustine exerts its effects through a dual mechanism:

Comparaison Avec Des Composés Similaires

Tinostamustine is unique due to its dual-action mechanism, combining the properties of an alkylating agent and a histone deacetylase inhibitor. Similar compounds include:

This compound stands out by integrating these two mechanisms into a single molecule, potentially offering enhanced therapeutic benefits compared to using the individual components separately .

Activité Biologique

Tinostamustine (EDO-S101) is a novel alkylating deacetylase inhibitor (HDACi) that has garnered attention for its potential therapeutic applications in various hematological malignancies and solid tumors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound functions as a dual-action agent, combining the properties of an alkylating agent with those of a histone deacetylase inhibitor. This unique mechanism allows it to induce apoptosis, inhibit tumor growth, and enhance the immune response against cancer cells.

  • Alkylation : this compound interacts with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription.
  • Histone Deacetylase Inhibition : By inhibiting HDACs, this compound increases histone acetylation, which can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes.

Efficacy in Preclinical Studies

Preclinical studies have demonstrated significant anti-tumor activity across various cancer models. Notably:

  • Multiple Myeloma : this compound has shown potent anti-myeloma activity both as a monotherapy and in combination with other agents like bortezomib. It enhances CD38 expression on myeloma cells, which is crucial for antibody-dependent cellular cytotoxicity (ADCC) .
  • Hodgkin Lymphoma : In a Phase I trial, this compound exhibited promising efficacy in relapsed/refractory Hodgkin lymphoma (HL), achieving an overall response rate of 37% .
  • Solid Tumors : The compound has also been evaluated in patients with advanced solid tumors, showing modest efficacy with a clinical benefit rate of 44.4% .

Phase I/II Trials

  • Hodgkin Lymphoma :
    • Study Design : A multicenter, open-label trial assessed the safety and efficacy of this compound in patients with R/R HL.
    • Results :
      • Maximum tolerated dose (MTD): 100 mg/m² over 60 minutes.
      • Overall response rate: 37% (2 complete responses, 5 partial responses).
      • Median progression-free survival: 3.8 months .
  • Advanced Solid Tumors :
    • Study Design : A Phase II study evaluated this compound in patients with various advanced solid tumors.
    • Results :
      • Overall response rate: Modest signals of efficacy observed.
      • Median progression-free survival: 2.2 months; overall survival: 5.5 months .

Case Studies

  • In preclinical models, this compound demonstrated superior effects compared to traditional therapies like bendamustine and temozolomide, particularly in enhancing radiosensitivity and prolonging disease-free survival (DFS) .

Safety Profile

This compound's safety profile has been characterized by manageable treatment-emergent adverse events (TEAEs), primarily hematological toxicities:

  • In clinical trials, most patients experienced TEAEs related to treatment, but there were no drug-related fatalities reported.
  • Common adverse events included decreases in platelet counts and gastrointestinal issues .

Summary Table of Clinical Findings

Study TypeCancer TypeOverall Response RateMedian PFS (months)Median OS (months)
Phase IHodgkin Lymphoma37%3.8Not reported
Phase IIAdvanced Solid TumorsModest signals2.25.5
PreclinicalMultiple MyelomaSignificant activityNot applicableNot applicable

Propriétés

IUPAC Name

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISXTRIGVCKQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236199-60-2
Record name Tinostamustine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tinostamustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TINOSTAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.